molecular formula C16H14N4S B15081344 5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B15081344
M. Wt: 294.4 g/mol
InChI Key: PCTAYKUKFPGSOI-GZTJUZNOSA-N
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Description

5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methylphenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate aryl halides.

    Formation of the Schiff Base: The Schiff base (phenylmethylidene) can be formed by reacting the triazole derivative with benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the Schiff base, converting the imine group to an amine.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial activity, and this compound may exhibit similar properties.

    Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.

Industry

    Agriculture: Possible use as a fungicide or pesticide.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The Schiff base may interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    Fluconazole: A well-known triazole antifungal agent.

    Voriconazole: Another triazole derivative used as an antifungal medication.

Uniqueness

5-(4-methylphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of the Schiff base and the hydrosulfide group, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4S/c1-12-7-9-14(10-8-12)15-18-19-16(21)20(15)17-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b17-11+

InChI Key

PCTAYKUKFPGSOI-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3

Origin of Product

United States

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